molecular formula C9H13ClN2O3 B2853083 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2243507-02-8

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2853083
CAS No.: 2243507-02-8
M. Wt: 232.66
InChI Key: OXVLIMHPKOHWLW-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a tetrahydrofuran (oxane) ring at the 1-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. This structural configuration enhances its solubility and crystallinity, making it a valuable building block in medicinal chemistry and materials science . The oxan-4-yl group (tetrahydrofuran-4-yl) introduces conformational rigidity and polar ether linkages, which can influence binding interactions in biological systems. The compound has been utilized in drug discovery programs targeting enzyme inhibitors and receptor modulators, though commercial availability has been discontinued as of 2025 .

Properties

IUPAC Name

1-(oxan-4-yl)imidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-11(6-10-8)7-1-3-14-4-2-7;/h5-7H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLIMHPKOHWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-02-8
Record name 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with imidazole carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride possesses a molecular formula that includes an imidazole ring, which is known for its diverse biological activities. The oxan group enhances its solubility and bioavailability, making it a candidate for further exploration in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialStreptococcus mutans-

This compound has been suggested as a potential agent in dental applications due to its ability to inhibit plaque formation effectively.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Comparative studies have demonstrated its efficacy against several cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values reported are as follows:

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerDLD-1 (Colorectal)57.4
AnticancerMCF-7 (Breast)79.9

The mechanism of action may involve enzyme inhibition and DNA interaction, leading to apoptosis in cancer cells through mitochondrial pathways independent of the p53 gene.

Case Study: Anticancer Activity

In a notable study comparing various imidazole derivatives, this compound was highlighted for its superior activity against resistant cancer cell lines compared to conventional drugs like cisplatin. This suggests a potential role in overcoming drug resistance in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride with structurally analogous imidazole derivatives, highlighting key physicochemical properties, substituent effects, and applications:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight Solubility Applications
This compound 66247-84-5 Oxan-4-yl C₉H₁₁ClN₂O₃ 230.65 High in polar solvents (DMSO, H₂O) Drug discovery, enzyme inhibition, discontinued
1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride 1989659-04-2 Ethyl C₆H₉ClN₂O₂ 176.60 Soluble in H₂O, DMSO Pharmaceutical intermediates, custom synthesis
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 445302-22-7 4-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 Low aqueous solubility Antimicrobial research, kinase inhibitors
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 1422385-98-5 3-Chlorophenyl C₁₀H₈Cl₂N₂O₂ 259.09 Moderate in DMSO Anticancer studies, receptor modulation
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride 1808532-55-9 Pyrimidin-2-yl C₈H₈Cl₂N₄O₂ 263.08 High in H₂O Antiviral agents, nucleotide analog synthesis
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (Dazoxiben hydrochloride) 74226-22-5 2-(Imidazol-1-yl)ethoxy-phenyl C₁₂H₁₃ClN₂O₃ 268.70 Soluble in H₂O, ethanol Thromboxane synthase inhibition, cardiovascular therapeutics

Key Structural and Functional Differences:

Substituent Effects: The oxan-4-yl group in the target compound introduces a polar, non-aromatic ether ring, enhancing solubility and steric flexibility compared to aryl substituents (e.g., chlorophenyl or benzyl groups) .

Physicochemical Properties: Hydrochloride salts (e.g., 1-ethyl and oxan-4-yl derivatives) generally exhibit higher aqueous solubility than free carboxylic acids, critical for bioavailability in drug formulations . The dihydrochloride form of the pyrimidinyl derivative (263.08 g/mol) further increases polarity and solubility compared to monohydrochloride analogs .

Applications :

  • Aryl-substituted analogs (e.g., 4-chlorophenyl) are prevalent in antimicrobial and kinase inhibitor research due to their lipophilicity and π-π stacking interactions .
  • Oxan-4-yl derivatives are niche in targeting enzymes requiring conformational adaptability, such as proteases or GPCRs, though their discontinued status limits current use .

Synthetic Accessibility :

  • The oxan-4-yl group is introduced via nucleophilic substitution of imidazole with tetrahydrofuran-4-yl halides, followed by carboxylation and HCl salt formation .
  • Pyrimidinyl and chlorophenyl derivatives require transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for substituent installation .

Research Findings and Trends

  • Biological Activity : Chlorophenyl-substituted imidazoles show higher antimicrobial activity (MIC values <10 µM) compared to ether-linked derivatives, attributed to enhanced membrane penetration .
  • Solubility-Stability Trade-offs: While dihydrochloride salts (e.g., pyrimidinyl derivative) improve solubility, they may exhibit lower thermal stability than monohydrochlorides, necessitating careful storage .
  • Crystallography : SHELX software has been employed to resolve the crystal structures of imidazole hydrochlorides, revealing planar imidazole rings and chloride ion interactions .

Biological Activity

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxane ring fused with an imidazole ring, which contributes to its unique chemical properties. Its molecular formula is C10_{10}H12_{12}ClN2_2O2_2, with a molecular weight of 232.67 g/mol. The presence of the carboxylic acid group enhances its solubility in water and organic solvents, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A study highlighted its ability to inhibit the interaction between HIV integrase and LEDGF/p75, crucial for viral replication. Compounds with similar structures showed percentage inhibition rates exceeding 50%, indicating potential as antiviral agents .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as xanthine oxidoreductase (XOR), which is involved in purine metabolism. Inhibition of XOR can lead to reduced uric acid levels, making it a candidate for treating conditions like gout .
  • Receptor Binding : The imidazole ring can interact with various receptors, modulating their activity. This interaction may influence signaling pathways associated with inflammation and immune responses.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of derivatives of imidazole carboxylic acids, providing insights into optimizing their biological activity. Table 1 summarizes key findings from various studies on the compound's biological effects:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria; mechanism involves cell wall disruption.
AntiviralInhibits HIV integrase; significant percentage inhibition observed in assays.
Enzyme InhibitionPotential XOR inhibitor with promising hypouricemic effects in animal models.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating notable antimicrobial efficacy.

Case Study 2: Antiviral Potential
In a study assessing the antiviral effects against HIV, derivatives of the compound were evaluated in cell-based assays. Compounds exhibited inhibition rates ranging from 33% to 45% against viral replication, highlighting their potential as therapeutic agents .

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